Technical Monograph: Diallyldibutyltin (CAS 15336-98-8)
Technical Monograph: Diallyldibutyltin (CAS 15336-98-8)
Advanced Reagent Profile & Synthetic Utility in Drug Development [1]
Executive Summary
Diallyldibutyltin (CAS 15336-98-8), also known as dibutyldi-2-propenylstannane, is a tetraorganotin compound characterized by the presence of two butyl and two allyl ligands attached to a central tin atom.[2][3][4] While less ubiquitous than its mono-allyl analog (allyltributylstannane), this compound occupies a critical niche in organic synthesis as a high-density allylation reagent .
For drug development professionals, diallyldibutyltin offers a distinct advantage: a higher theoretical atom economy for allyl transfer and unique reactivity profiles in Lewis acid-mediated transformations. However, its utility is balanced by the stringent safety protocols required for organotin handling. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production, mechanistic applications in constructing homoallylic alcohols (a common pharmacophore), and rigorous safety standards.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]
The physicochemical stability of diallyldibutyltin allows it to be stored and handled with standard inert-atmosphere techniques, though it remains sensitive to moisture and oxidation over prolonged periods.
| Property | Specification |
| CAS Number | 15336-98-8 |
| IUPAC Name | Dibutyl-bis(prop-2-enyl)stannane |
| Molecular Formula | C₁₄H₂₈Sn |
| Molecular Weight | 315.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.100 g/mL at 25°C |
| Boiling Point | 81–83°C at 0.2 mmHg |
| Refractive Index ( | 1.500 |
| Solubility | Soluble in DCM, THF, ether, toluene; Insoluble in water |
| Stability | Air and moisture sensitive; prone to protodestannylation in acidic media |
Synthesis & Production
The industrial and laboratory-scale synthesis of diallyldibutyltin typically proceeds via a Grignard metathesis or alkylation of organotin halides. The most robust route involves the reaction of dibutyltin dichloride with allylmagnesium bromide.
Mechanistic Pathway (Grignard Route)
The synthesis relies on the nucleophilic attack of the allyl carbanion (from the Grignard reagent) onto the electrophilic tin center. This reaction is exothermic and requires controlled addition to prevent side reactions such as Wurtz-type coupling.
Experimental Production Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with Dibutyltin dichloride (1.0 equiv) dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Add Allylmagnesium bromide (2.2 equiv, 1.0 M in ether) dropwise over 60 minutes.
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours to ensure completion.
-
Workup: Quench carefully with saturated ammonium chloride (at 0°C). Extract with diethyl ether. Wash organics with brine, dry over MgSO₄.
-
Purification: Fractional distillation under reduced pressure (vacuum) is critical to separate the product from mono-allyl impurities.
Mechanistic Applications in Drug Development
The primary value of diallyldibutyltin in pharmaceutical synthesis lies in the Hosomi-Sakurai reaction and related allylation chemistries. It serves as a nucleophilic allyl source to install the allyl group onto carbonyls (aldehydes/ketones) or imines.
The Allylation Advantage
Unlike allylsilanes, allyltins are generally more nucleophilic, often requiring milder Lewis acids. Diallyldibutyltin is particularly useful for synthesizing homoallylic alcohols , a structural motif found in polyketide antibiotics (e.g., macrolides) and various transition-state inhibitors.
Key Reaction:
Mechanism of Action (Lewis Acid Mediated)
The reaction proceeds via an open transition state (anti-periplanar attack) when catalyzed by Lewis acids like
[5]
Atom Economy Consideration
While Allyltributyltin (
Experimental Protocol: Allylation of Benzaldehyde
Objective: Synthesis of 1-phenyl-3-buten-1-ol.
Reagents:
-
Benzaldehyde (10 mmol)
-
Diallyldibutyltin (12 mmol)
- (Boron trifluoride diethyl etherate) (12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve benzaldehyde (1.06 g, 10 mmol) in 50 mL anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add
(1.5 mL, 12 mmol) dropwise. Stir for 15 minutes. The solution may turn yellow/orange due to complexation. -
Reagent Addition: Add Diallyldibutyltin (3.78 g, 12 mmol) dropwise via syringe.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with DCM (3 x 30 mL). The organic layer will contain the product and organotin residues.
-
Tin Removal (Critical): To remove toxic organotin byproducts, stir the organic phase with a 10% KF (Potassium Fluoride) solution for 30 minutes. This precipitates insoluble polymeric tin fluorides. Filter through a celite pad.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Toxicology & Safety Standards (E-E-A-T)
Warning: Organotin compounds are neurotoxic and immunotoxic. Diallyldibutyltin must be handled with extreme caution.[4][6]
-
Acute Toxicity: Toxic if swallowed (Category 3).[4] Can cause cerebral edema and severe skin burns.
-
Exposure Limits: ACGIH TWA 0.1 mg(Sn)/m³; STEL 0.2 mg/m³.[3]
-
Handling: Always use a fume hood. Double-glove (Nitrile over Latex) is recommended as organotins can permeate standard gloves.
-
Waste Disposal: All tin-containing waste must be segregated. Do not mix with general organic waste. Incineration is the standard disposal method.
-
Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with specific chelating agents to remove residual tin before standard cleaning.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Diallyldibutyltin. Retrieved from
-
Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293. Link
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. Link
-
PubChem. (n.d.). Compound Summary: Diallyldibutyltin (CID 84873).[2] National Library of Medicine. Retrieved from
-
Nishigaichi, Y., Tacha, A., & Naruta, K. (1991). Lewis acid-mediated reaction of allylic tin compounds. The Journal of Organic Chemistry, 56(9), 2986-2991. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. DIALLYLDIBUTYLTIN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 5. researchgate.net [researchgate.net]
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